molecular formula C18H26N2O5S2 B2718183 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034535-05-0

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2718183
CAS No.: 2034535-05-0
M. Wt: 414.54
InChI Key: HBXXIBSIOZZTFI-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C18H26N2O5S2 and its molecular weight is 414.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The compound of interest, given its complex structural formula, shares similarity with other synthesized compounds involving detailed structural and functional analysis. For instance, a study on the title compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provides insights into the synthesis and characterization through various spectroscopic techniques. The crystal structure, stabilized by multiple interactions including hydrogen bonds and π···π interactions, demonstrates the compound's stability and potential for further modification for specific applications (Karthik et al., 2021).

Therapeutic Potential

The therapeutic potential of structurally related compounds is evident in the selective, high-efficacy 5-HT(1A) receptor activation by certain derivatives, demonstrating a curative-like action on allodynia in rats with spinal cord injury. This suggests potential therapeutic applications in neuropathic pain management (Colpaert et al., 2004).

Antimicrobial Activity

The synthesis and evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives for their in vitro antibacterial and antifungal activities reveal the antimicrobial potential of structurally similar compounds. Some derivatives exhibited good activity against pathogenic bacterial and fungal strains, highlighting the scope for designing new antimicrobials based on the compound's structural framework (Mallesha & Mohana, 2014).

Enantiomeric Separation and Potential

The novel orally-active growth hormone secretagogue MK-0677 showcases the importance of enantiomeric separation and optimization in enhancing the biological activity of compounds related to the chemical structure of interest. Capillary zone electrophoresis (CZE) was employed for the enantiomeric separation, underscoring the significance of stereochemistry in developing therapeutically potent compounds (Zhou et al., 1997).

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S2/c1-26(22,23)20-11-7-16(8-12-20)18(21)19-10-9-17(27(24,25)14-13-19)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXXIBSIOZZTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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